Fmoc-D-Asp(OMpe)-OH

説明

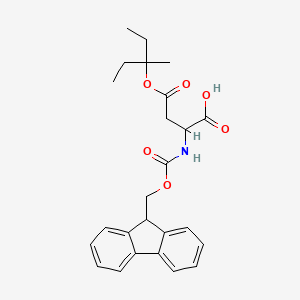

“Fmoc-D-Asp(OMpe)-OH” is a derivative of aspartic acid . It’s used in research and has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The quality of this resin has been confirmed by the successful synthesis of the 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55), with an Fmoc-Val-Wang resin made from the same batch of base resin . The polymer matrix is copoly (styrene-1 % DVB), 100 - 200 mesh .Molecular Structure Analysis

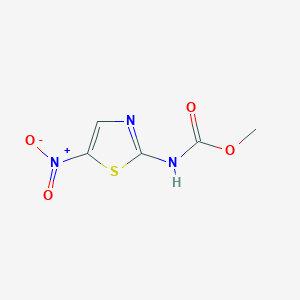

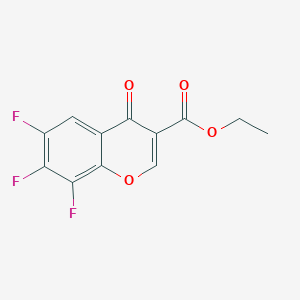

The molecular weight of “this compound” is 411.45 g/mol . The Hill Formula is C23H25NO6 .Physical And Chemical Properties Analysis

“this compound” appears as a solid, with a color ranging from white to off-white . It is soluble in DMSO .科学的研究の応用

Protecting Group in Peptide Synthesis

Fmoc-D-Asp(OMpe)-OH serves as an effective protecting group for aspartic acid in peptide synthesis. It provides robust protection against base-catalyzed aspartimide formation, a common issue in Fmoc solid phase peptide synthesis (Karlström & Undén, 1996).

Minimizing Aspartimide Formation

This derivative is known for its resistance to aspartimide formation during peptide synthesis. Studies have demonstrated its effectiveness in reducing the occurrence of aspartimide by-products, particularly in challenging peptide sequences (Mergler et al., 2003), (Behrendt et al., 2015).

Application in Synthesis of Complex Peptides

This compound has been employed in the synthesis of complex peptides, like di-ubiquitin chains, where its role in minimizing aspartimide formation is crucial for obtaining high purity products (Kumar et al., 2010).

Enhancing Peptide Synthesis Yield

Improvements in the synthesis process of this compound have led to better yields and cleaner crude products, which is significant for the large-scale production of peptides (Boyd & Lin, 2001).

Novel Drug Delivery Systems

Fmoc-D-Asp derivatives, including this compound, have potential in novel drug delivery systems. Their ability to be conjugated with other molecules and target specific tissues, such as bone, opens up new avenues in therapeutic applications (Sekido et al., 2001).

Innovative Material Applications

Research on this compound extends to material science, where its self-assembly properties are explored for creating functional materials, like hydrogels, which have broad applications in biotechnology and medicine (Adhikari & Banerjee, 2011).

作用機序

Target of Action

Fmoc-D-Asp(OMpe)-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by protecting the amino group of the aspartic acid during peptide synthesis . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It prevents unwanted side reactions that could disrupt the formation of the peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the aspartic acid as part of the peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The use of this compound allows for the precise assembly of amino acids, which is crucial for the function of the resulting peptide or protein .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmf (dimethylformamide), which is commonly used as a solvent in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in both research and industrial settings, where peptides are synthesized for a variety of purposes, including the development of new drugs .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy of the compound . It’s also worth noting that the compound should be stored below +30°C to maintain its stability .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)

![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)

![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)